molecular formula C7H3Cl2F3 B1583884 2,5-Dichlorobenzotrifluoride CAS No. 320-50-3

2,5-Dichlorobenzotrifluoride

Cat. No. B1583884
CAS RN: 320-50-3
M. Wt: 215 g/mol
InChI Key: DYBYUWVMLBBEMA-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzotrifluoride, also known as 2,5-Dichloro-α,α,α-trifluorotoluene, is an organic compound with the linear formula Cl2C6H3CF3 . It has a molecular weight of 215.00 . This compound has been used as an internal standard in the quantitative analysis of hexafluoropropylene/vinylidene fluoride copolymers by the CW (Continuous Wave)-NMR method .


Synthesis Analysis

A method for synthesizing 2,5-Dichlorobenzotrifluoride involves continuous flow catalytic chlorination . This method takes ortho-chlorotrifluoromethane and chlorine as raw materials, and synthesizes the 2,5-dichlorotrifluorotoluene in a continuous flow reactor in a high selectivity way in the presence of a catalyst . Compared with the traditional method, this synthesis method has higher selectivity, greatly reduces the generation of byproducts, reduces the reaction time, improves the production efficiency, obtains the 2,5-dichlorobenzotrifluoride with high yield and high purity, and has good industrial application prospect .


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorobenzotrifluoride can be represented as Cl2C6H3CF3 . The 3D structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzotrifluoride is a clear colourless to light yellow liquid . It has a density of 1.483 g/mL at 25 °C . The refractive index is 1.483 . The boiling point is 180.0±35.0 °C at 760 mmHg . The vapour pressure is 1.2±0.3 mmHg at 25°C .

Scientific Research Applications

Material Science: Polymer Research

2,5-Dichlorobenzotrifluoride is utilized in the synthesis of advanced polymers. Its unique chemical structure contributes to the development of polymers with enhanced properties such as thermal stability and chemical resistance . This compound is particularly valuable in creating materials that need to withstand harsh environments, making it a critical component in aerospace and automotive industries.

Medicine: Drug Synthesis

In the pharmaceutical industry, 2,5-Dichlorobenzotrifluoride serves as a precursor in the synthesis of various drugs. Its incorporation into drug compounds can influence the pharmacokinetic properties, potentially leading to medications that are more effective or have fewer side effects . The compound’s role in drug design is pivotal for developing new therapeutic agents.

Environmental Science: Pollution Analysis

Researchers employ 2,5-Dichlorobenzotrifluoride in environmental science to study pollution patterns, particularly in aquatic ecosystems . Its presence in samples can indicate industrial contamination, and tracking its levels helps in assessing the impact of industrial waste on the environment.

Analytical Chemistry: Chromatography

In analytical chemistry, 2,5-Dichlorobenzotrifluoride is used as a standard in chromatographic analysis due to its stable and distinct chemical signature . It aids in the calibration of equipment and ensures the accuracy of the analytical results, which is crucial for quality control across various industries.

Pharmaceuticals: Research and Development

The compound’s role in the R&D of pharmaceuticals is significant. It’s involved in the early stages of drug discovery, where its reactivity and stability are leveraged to create diverse chemical libraries for screening potential drug candidates .

Industrial Applications: Solvent and Intermediate

2,5-Dichlorobenzotrifluoride finds use as a solvent and an intermediate in the manufacturing of industrial chemicals . Its properties make it suitable for processes that require a non-polar, aprotic solvent, which can dissolve a wide range of substances without participating in chemical reactions.

Safety and Hazards

2,5-Dichlorobenzotrifluoride is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,4-dichloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBYUWVMLBBEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059803
Record name Benzene, 1,4-dichloro-2-(trifluoromethyl)-
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Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzotrifluoride

CAS RN

320-50-3
Record name 1,4-Dichloro-2-(trifluoromethyl)benzene
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Record name Benzene, 1,4-dichloro-2-(trifluoromethyl)-
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Record name 320-50-3
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Record name Benzene, 1,4-dichloro-2-(trifluoromethyl)-
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Record name 1,4-dichloro-2-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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